(3-Amino-2-hydroxyphenyl)(morpholino)methanone
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Overview
Description
(3-Amino-2-hydroxyphenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent in Parkinson's Disease
- (Wang et al., 2017) discussed a compound related to (3-Amino-2-hydroxyphenyl)(morpholino)methanone, used in the synthesis of a PET agent for imaging the LRRK2 enzyme in Parkinson's disease.
Antitumor Activity
- A study by (Tang & Fu, 2018) synthesized a compound related to this compound with distinct inhibition on cancer cell lines.
Synthesis of Unusual Morpholinone Heterocycles
- (Phillips, Reynolds & Scheidt, 2008) reported the synthesis of unusual morpholinone heterocycles, a process related to the compound , highlighting its relevance in creating novel chemical structures.
Synthesis of Diverse Organic Compounds
- (Bakare, John, Butcher & Zalkow, 2005) synthesized a compound involving a morpholino ring, similar to this compound, showcasing its use in the synthesis of diverse organic compounds.
Antioxidant Properties
- Research by (Çetinkaya, Göçer, Menzek & Gülçin, 2012) on derivatives of a related compound demonstrated effective antioxidant power, suggesting potential applications of this compound in this area.
Photoinduced Intramolecular Rearrangement
- (Jing, He, Wang, Zhang, Cheng, Liang & Zhang, 2018) developed a method involving photoinduced intramolecular rearrangement, a process that could potentially apply to compounds like this compound.
Safety and Hazards
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMNMSTKLOZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496664 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66952-81-6 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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